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Compound of Interest

Compound Name:
(Tetrahydro-pyran-4-ylidene)-

acetic acid

Cat. No.: B164683 Get Quote

(Tetrahydro-pyran-4-ylidene)-acetic acid is a valuable bifunctional building block in medicinal

chemistry and materials science. Its structure, featuring a tetrahydropyran ring, an exocyclic

α,β-unsaturated carboxylic acid, offers two primary sites for chemical modification: the

carboxylic acid group and the carbon-carbon double bond. This guide provides detailed

experimental protocols for the synthesis and key transformations of this compound, grounded

in established chemical principles.

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and

pharmaceutical agents, often imparting improved aqueous solubility and favorable metabolic

properties. The exocyclic alkene provides a rigid linker for positioning functional groups, while

the carboxylic acid serves as a versatile handle for forming esters, amides, and other

derivatives.

Physical & Chemical Properties:

Molecular Formula: C₇H₁₀O₃[1]

Molecular Weight: 142.15 g/mol [2]

Melting Point: 84-85 °C[3]

Boiling Point (Predicted): 310.6±35.0 °C[3]
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pKa (Predicted): 3.82±0.41[3]

PART I: Synthesis of (Tetrahydro-pyran-4-ylidene)-
acetic acid
The most reliable and stereoselective method for synthesizing the target compound is the

Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the

condensation of a phosphonate-stabilized carbanion with a ketone. Compared to the classical

Wittig reaction, the HWE modification offers significant advantages: the phosphonate carbanion

is more nucleophilic, and the water-soluble phosphate byproduct greatly simplifies purification.

[4][5] The HWE reaction typically yields the thermodynamically more stable (E)-alkene with

high selectivity.[6][7]

Protocol 1: Horner-Wadsworth-Emmons Olefination
This protocol details the reaction between triethyl phosphonoacetate and tetrahydro-4H-pyran-

4-one to yield (Tetrahydro-pyran-4-ylidene)-acetic acid ethyl ester, followed by saponification

to the desired carboxylic acid.

Workflow Diagram: HWE Synthesis
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Step 1: Ylide Formation

Step 2: Olefination

Step 3: Saponification
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Caption: Workflow for the synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid.
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Materials & Reagents:

Reagent M.W.
Amount
(mmol)

Equiv. Mass / Volume

Sodium
Hydride (60%
disp.)

24.00 22.0 1.1 0.88 g

Triethyl

phosphonoacetat

e

224.16 20.0 1.0 4.48 g (3.98 mL)

Tetrahydro-4H-

pyran-4-one
100.12 20.0 1.0 2.00 g (1.85 mL)

Tetrahydrofuran

(THF), dry
- - - 100 mL

Sodium

Hydroxide

(NaOH)

40.00 40.0 2.0 1.60 g

Ethanol (EtOH) - - - 50 mL

Water (H₂O) - - - 50 mL

| 2M Hydrochloric Acid (HCl) | - | - | - | As needed |

Step-by-Step Procedure:

Ylide Formation: To a flame-dried three-neck round-bottom flask under an inert atmosphere

(N₂ or Ar), add sodium hydride (0.88 g, 22.0 mmol). Suspend the NaH in 50 mL of dry THF.

Cool the suspension to 0 °C using an ice bath.

Add triethyl phosphonoacetate (3.98 mL, 20.0 mmol) dropwise to the stirred suspension over

15 minutes.

Causality Insight: The hydride base deprotonates the α-carbon of the phosphonate, which

is acidic due to the adjacent phosphonate and ester groups, forming the highly
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nucleophilic phosphonate carbanion.[4]

Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen

gas should cease, and the solution may become clearer.

Olefination Reaction: Cool the reaction mixture back to 0 °C. Add a solution of tetrahydro-4H-

pyran-4-one (2.00 g, 20.0 mmol) in 20 mL of dry THF dropwise over 20 minutes.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature overnight (approx. 16 hours).

Work-up (Ester): Quench the reaction by carefully adding 50 mL of saturated aqueous NH₄Cl

solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50

mL).

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to obtain the crude ethyl ester.

Saponification: Dissolve the crude ester in a mixture of ethanol (50 mL) and water (50 mL).

Add sodium hydroxide (1.60 g, 40.0 mmol) and heat the mixture to reflux for 2-3 hours.

Monitor the reaction by TLC until the starting ester is consumed.

Work-up (Acid): Cool the mixture to room temperature and remove the ethanol under

reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with

diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition

of 2M HCl. A white precipitate of (Tetrahydro-pyran-4-ylidene)-acetic acid will form.

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under

vacuum to yield the final product. Further purification can be achieved by recrystallization

from a hexane/ethyl acetate mixture.[3]

PART II: Reactions at the Carboxylic Acid Moiety
The carboxylic acid is a versatile functional group for derivatization, most commonly through

esterification and amidation.
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Protocol 2: Fischer Esterification (Methyl Ester
Synthesis)
This protocol describes the acid-catalyzed esterification with methanol. This is a classic,

equilibrium-driven process. Using a large excess of the alcohol (methanol, which also serves

as the solvent) drives the equilibrium towards the product.

Materials & Reagents:

Reagent M.W.
Amount
(mmol)

Equiv. Mass / Volume

(Tetrahydro-
pyran-4-
ylidene)-acetic
acid

142.15 5.0 1.0 0.71 g

Methanol

(MeOH),

anhydrous

- - - 25 mL

| Sulfuric Acid (H₂SO₄), conc. | 98.08 | - | cat. | 2-3 drops |

Step-by-Step Procedure:

Reaction Setup: In a round-bottom flask, dissolve (Tetrahydro-pyran-4-ylidene)-acetic acid
(0.71 g, 5.0 mmol) in anhydrous methanol (25 mL).

Carefully add 2-3 drops of concentrated sulfuric acid to the solution.

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C)

for 4-6 hours. Monitor reaction completion via TLC.

Work-up: Cool the reaction to room temperature and remove the bulk of the methanol under

reduced pressure.
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Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃

solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

The resulting crude methyl ester can be purified by flash column chromatography on silica

gel.

Protocol 3: Amidation via Carbodiimide Coupling
Direct amidation is often performed using coupling agents to avoid the harsh conditions of

forming an acid chloride. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common

water-soluble coupling agent that facilitates amide bond formation under mild conditions.

Workflow Diagram: Amidation Protocol
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+ Amine (R-NH₂)
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Product Amide
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Caption: General workflow for EDC-mediated amidation.

Materials & Reagents:
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Reagent M.W.
Amount
(mmol)

Equiv. Mass / Volume

(Tetrahydro-
pyran-4-
ylidene)-acetic
acid

142.15 2.0 1.0 0.284 g

Benzylamine

(example amine)
107.15 2.2 1.1

0.236 g (0.24

mL)

EDC·HCl 191.70 2.4 1.2 0.460 g

HOBt

(Hydroxybenzotri

azole)

135.13 2.4 1.2 0.324 g

Dichloromethane

(DCM), dry
- - - 20 mL

| Triethylamine (TEA) or DIPEA | 101.19 | 4.0 | 2.0 | 0.405 g (0.56 mL) |

Step-by-Step Procedure:

Reaction Setup: To a solution of (Tetrahydro-pyran-4-ylidene)-acetic acid (0.284 g, 2.0

mmol) in dry DCM (20 mL) at 0 °C, add HOBt (0.324 g, 2.4 mmol) and EDC·HCl (0.460 g,

2.4 mmol).

Causality Insight: The carboxylic acid reacts with EDC to form a highly reactive O-

acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is

less prone to side reactions (like N-acylurea formation) and racemization.

Stir the mixture for 15 minutes at 0 °C.

Add the amine (benzylamine, 0.24 mL, 2.2 mmol) followed by the dropwise addition of

triethylamine (0.56 mL, 4.0 mmol).

Reaction Conditions: Remove the ice bath and stir the reaction mixture at room temperature

for 12-18 hours.
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Work-up: Dilute the reaction mixture with DCM (30 mL). Wash sequentially with 1M HCl (2 x

20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude

product by flash chromatography to obtain the desired amide.

PART III: Reactions at the Alkene Moiety
The electron-deficient C=C double bond is susceptible to nucleophilic conjugate addition and

reduction. Catalytic hydrogenation is the most common method to saturate this bond.

Protocol 4: Catalytic Hydrogenation of the Double Bond
This protocol reduces the exocyclic double bond to yield (Tetrahydro-pyran-4-yl)-acetic acid,

leaving the carboxylic acid intact. Palladium on carbon (Pd/C) is a highly effective and widely

used catalyst for this transformation.

Materials & Reagents:

Reagent M.W.
Amount
(mmol)

Equiv. Mass / Volume

(Tetrahydro-
pyran-4-
ylidene)-acetic
acid

142.15 5.0 1.0 0.71 g

Palladium on

Carbon (10%

Pd/C)

- - 5 mol% ~70 mg

Methanol

(MeOH) or Ethyl

Acetate (EtOAc)

- - - 50 mL

| Hydrogen (H₂) | 2.02 | - | excess | Balloon or Parr shaker |

Step-by-Step Procedure:
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Reaction Setup: In a flask suitable for hydrogenation (e.g., a thick-walled round-bottom flask

or a Parr bottle), dissolve (Tetrahydro-pyran-4-ylidene)-acetic acid (0.71 g, 5.0 mmol) in

methanol (50 mL).

Carefully add 10% Pd/C catalyst (~70 mg) to the solution.

Safety Note: Pd/C can be pyrophoric. Handle in a well-ventilated area and do not allow it

to dry out in the presence of air and flammable solvents.

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a

balloon. Repeat this cycle three times to ensure an inert atmosphere.

Reaction Conditions: Stir the reaction mixture vigorously under a positive pressure of

hydrogen (balloon pressure is often sufficient, but a Parr apparatus at 50 psi can be used for

faster reaction) at room temperature for 4-12 hours.

Causality Insight: The palladium surface adsorbs both hydrogen gas and the alkene.

Hydrogen is transferred to the double bond in a syn-addition, leading to the saturated

product.[8] This is a form of conjugate (1,4-) reduction.[9]

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the

hydrogen atmosphere and replace it with nitrogen or argon.

Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium

catalyst, washing the pad with additional methanol.

Concentrate the filtrate under reduced pressure to yield the crude (Tetrahydro-pyran-4-yl)-

acetic acid, which can be purified by recrystallization if necessary.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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